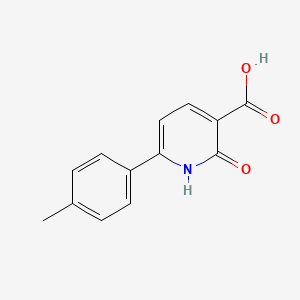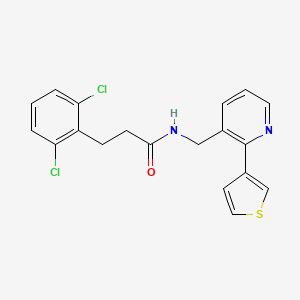
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one, also known as TAK-659, is a novel inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
Chemical Synthesis and Transformations
Research has been conducted on the synthesis and chemical transformations of benzimidazole derivatives, including the compound of interest. Studies detail the synthesis of mono- and disubstituted benzimidazoles through reactions with ethyl chloroacetate and the exploration of their chemical properties. These works have led to the development of various benzimidazole derivatives, showcasing the versatility of these compounds in chemical synthesis (Mickevičienė et al., 2014). Additional research has been carried out on N-substituted benzimidazole derivatives, synthesized by alkylation and further reacted to produce carbohydrazides and hydrazones, further demonstrating the chemical utility of these compounds (Vaickelionienė et al., 2012).
Biological Activity
The synthesized benzimidazole derivatives have been examined for their potential biological activities. For instance, studies have shown that some derivatives possess significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Peleckis et al., 2018). This area of research is crucial for identifying new therapeutic agents amid growing antibiotic resistance.
Structural and Spectroscopic Analysis
The structure and spectroscopic properties of benzimidazole derivatives have been extensively studied, providing insight into their chemical behavior and interaction with other molecules. These investigations involve various analytical techniques, including X-ray crystallography, NMR spectroscopy, and computational methods, to elucidate the molecular structure and stability of these compounds (Hranjec et al., 2008). Such studies are fundamental in the design and development of compounds with desired chemical and biological properties.
Co-crystallization Studies
Co-crystallization experiments involving benzimidazole derivatives have been conducted to understand their interaction with other molecular entities. These studies are essential for exploring the solid-state properties of compounds, which can influence their solubility, stability, and bioavailability (Zhai et al., 2017). Understanding these interactions is crucial for the pharmaceutical development of new drug candidates.
特性
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-5-24-19-9-7-6-8-18(19)23-22(24)17-12-20(26)25(13-17)21-15(3)10-14(2)11-16(21)4/h6-11,17H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDEUCGDHJXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2812516.png)

![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)

![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)

![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)

![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)